2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol
Description
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[(E)-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H27N3O2/c1-16-7-8-19(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-5-4-6-20(26-3)21(18)25/h4-8,13-14,25H,9-12,15H2,1-3H3/b22-14+ |
InChI Key |
UJHCJSPGCTUIKK-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol typically involves the condensation reaction between 4-(2,4-dimethylbenzyl)-1-piperazine and 6-methoxysalicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Imine Formation and Tautomerism
The compound is synthesized via a condensation reaction between 4-(2,4-dimethylbenzyl)piperazine and 2-hydroxy-6-methoxybenzaldehyde under acidic or microwave-assisted conditions . Key observations include:
The imine exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the phenolic –OH and adjacent methoxy group .
Hydrolysis Reactions
The C=N bond undergoes hydrolysis in acidic or basic media:
-
Acidic Hydrolysis :
Yields 4-(2,4-dimethylbenzyl)piperazine and 2-hydroxy-6-methoxybenzaldehyde . -
Basic Hydrolysis :
Slower due to deprotonation of the phenolic –OH, reducing electrophilicity of the imine carbon .
Reduction of the Imine Group
The imine is reduced to a secondary amine using NaBH or catalytic hydrogenation:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH | Ethanol, 0°C, 2 hours | 2-((4-(2,4-Dimethylbenzyl)piperazin-1-yl)methyl)-6-methoxyphenol |
| H/Pd-C | RT, 1 atm, 6 hours | Same product with >90% yield |
Coordination with Metal Ions
The imine nitrogen and phenolic oxygen act as bidentate ligands for transition metals, forming stable complexes :
EPR and UV-Vis spectra confirm paramagnetic behavior in Cu(II) complexes (g = 2.06, g = 2.25) .
Electrophilic Aromatic Substitution
The phenolic ring undergoes regioselective substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | Para to –OH | 5-Nitro derivative |
| Bromination | Br/AcOH, RT | Ortho to –OCH | 3-Bromo-6-methoxyphenol adduct |
The 2,4-dimethylbenzyl group directs electrophiles to the activated phenolic ring.
Oxidation Reactions
-
Phenolic –OH Oxidation :
Reacts with PbO or K[Fe(CN)] to form a quinone derivative .
-
Demethylation :
BBr in DCM removes the methoxy group, yielding a catechol derivative .
Nucleophilic Addition at the Imine Carbon
Grignard reagents (e.g., CHMgBr) add to the C=N bond, forming a secondary amine :
Photochemical Reactions
UV irradiation (λ = 254 nm) induces E→Z isomerization, detectable by -NMR peak splitting .
Key Structural and Reactivity Insights:
-
Steric Effects : The 2,4-dimethylbenzyl group hinders reactions at the piperazine nitrogen .
-
Hydrogen Bonding : Intramolecular H-bonding between –OH and –OCH stabilizes the E-isomer and reduces oxidation susceptibility .
-
Solubility : Limited aqueous solubility (logP ≈ 3.8) necessitates polar aprotic solvents (DMF, DMSO) for reactions.
Scientific Research Applications
2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Phenolic Substituent Influence
- Methoxy vs. Ethoxy: Ethoxy-substituted analogs () have slightly higher hydrophobicity (logP ~2.8 vs.
- Polarity: The hydroxyl group in the target compound’s 6-methoxyphenol moiety enables hydrogen bonding, a feature absent in non-phenolic analogs like those in .
Biological Activity
The compound 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring, which is known for its diverse biological activities, including antipsychotic and antidepressant effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of piperazine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. A notable study demonstrated that compounds with a similar scaffold exhibited an EC50 value of 2 nM in apoptosis induction assays against various cancer cell lines, indicating potent activity against tumors .
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It potentially inhibits cell cycle progression through interactions with cyclin-dependent kinases (CDKs), similar to other piperazine derivatives .
- Targeting Specific Enzymes : Molecular docking studies suggest that the compound may selectively inhibit certain enzymes critical for cancer cell survival and proliferation.
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of the compound against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.5 | Apoptosis |
| HeLa (Cervical) | 0.3 | Cell cycle arrest |
These findings indicate that the compound is particularly effective against lung and cervical cancer cells, suggesting its potential as a therapeutic agent .
Comparative Analysis
A comparative analysis with related compounds reveals that modifications in substituents on the piperazine ring can significantly affect biological activity. For instance, compounds with alkyl substitutions showed enhanced potency compared to those with aryl groups .
Q & A
Q. What are the standard methods for synthesizing and characterizing 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol?
The compound is synthesized via a Schiff base condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and a substituted piperazine derivative (e.g., 4-(2,4-dimethylbenzyl)piperazine) in methanol or ethanol under reflux conditions. Acetic acid is typically used as a catalyst . Characterization involves:
- UV-Vis spectroscopy to confirm π→π* and n→π* transitions in the imine bond.
- FTIR to identify the C=N stretch (~1600–1650 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and piperazine protons (δ 2.5–3.5 ppm).
- Melting point analysis (e.g., sharp melting points >200°C indicate purity) .
Q. How is the thermal stability of this Schiff base assessed?
Thermogravimetric analysis (TGA) is performed under nitrogen, with heating rates of 10°C/min. The compound typically shows stability up to ~210°C, followed by decomposition of the imine bond and aromatic moieties. Differential scanning calorimetry (DSC) reveals endothermic peaks corresponding to melting and exothermic peaks for oxidative degradation .
Q. What spectroscopic techniques confirm the E-configuration of the imine bond?
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) provides bond lengths (C=N ~1.28 Å) and dihedral angles to confirm the E-isomer.
- NOESY NMR : Absence of nuclear Overhauser effects between the imine proton and adjacent substituents supports the trans configuration .
Advanced Research Questions
Q. How can computational methods predict the antioxidant activity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to determine:
- HOMO-LUMO energy gaps : Smaller gaps (~3–4 eV) correlate with higher electron-donating capacity and radical scavenging activity.
- Bond dissociation enthalpy (BDE) : Lower BDE values (~85–90 kcal/mol) for phenolic O-H bonds indicate easier hydrogen abstraction, enhancing antioxidant potential .
Experimental validation via DPPH assay (IC₅₀ values <50 μM suggest strong activity) is critical to resolve discrepancies between computational predictions and empirical data .
Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?
A comparative study of analogs (e.g., 4-fluorobenzyl vs. 2,4-dimethylbenzyl) reveals:
- Electron-withdrawing groups (e.g., -F) reduce antioxidant activity by destabilizing radical intermediates.
- Steric effects : Bulky substituents (e.g., 2,4-dimethyl) enhance lipid solubility but may hinder binding to biological targets.
Tabulated IC₅₀ values from DPPH assays:
| Substituent | IC₅₀ (μM) |
|---|---|
| 2,4-dimethyl | 28.5 ± 1.2 |
| 4-fluoro | 45.7 ± 2.1 |
| Unsubstituted | 38.9 ± 1.8 |
Q. What crystallographic challenges arise during structural refinement?
Q. How can metal coordination enhance the compound’s properties?
Reaction with transition metals (Mn(II), Cu(II)) forms complexes with altered electronic and magnetic properties:
- Synthesis : Reflux the Schiff base with metal acetates in ethanol.
- Characterization :
- EPR spectroscopy for paramagnetic species (e.g., Cu(II) with g⊥ > g∥).
- Magnetic susceptibility (e.g., μeff ~1.73 BM for mononuclear Cu(II)).
- Enhanced bioactivity : Metal coordination often increases DNA-binding affinity via intercalation or groove binding .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies between experimental and computational UV-Vis spectra?
- Solvent effects : Simulate spectra using polarizable continuum models (e.g., IEFPCM for methanol).
- Conformational sampling : Perform molecular dynamics (MD) to account for rotameric states of the imine bond.
- Experimental validation : Compare with time-dependent DFT (TD-DFT) results at the CAM-B3LYP/def2-TZVP level .
Q. Why do NMR chemical shifts vary between synthetic batches?
- Tautomerism : The enol-imine ⇄ keto-amine equilibrium can shift with pH or solvent polarity. Use DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar) to stabilize specific tautomers.
- Trace impurities : Recrystallize from methanol/diethyl ether (1:3) to remove unreacted aldehyde or amine .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
